![molecular formula C16H13Cl3N4O2 B2743436 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether CAS No. 338961-63-0](/img/structure/B2743436.png)
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether
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Overview
Description
The compound contains a tetraazole ring, which is a type of heterocyclic compound. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction. The dichlorophenoxy and chlorophenyl groups could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecule contains several functional groups, including the tetraazole ring, two dichlorophenyl groups, and an ether linkage. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl groups and the electron-donating ether group. The tetraazole ring could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of the ether group could influence its solubility, while the dichlorophenyl groups could affect its stability .Scientific Research Applications
- Chalcones, a class of compounds that includes our target molecule, have been extensively studied for their antimicrobial and antifungal properties .
- Researchers have used chalcones to synthesize cyanopyridines, pyrazolines, isoxazoles, and pyrimidines .
- A specific derivative of our compound, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide, displays toxicity as a dual PI3K and mTOR inhibitor .
Antimicrobial and Antifungal Activity
Anti-Inflammatory Potential
Synthetic Applications
PI3K and mTOR Inhibition
Potential as Anti-Depressant Molecules
Future Directions
properties
IUPAC Name |
5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXWFXMWIAERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether |
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